

electronic and steric properties of the Amphos ligand

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Compound of Interest

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An In-depth Technical Guide to the Electronic and Steric Properties of the Amphos Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of modern synthetic chemistry, particularly in the advancement of transition-metal catalysis, phosphine-based ligands have emerged as exceptionally versatile tools.^[1] These ligands are instrumental in a wide array of cross-coupling reactions that form the bedrock for synthesizing pharmaceuticals, agrochemicals, and functional materials.^{[1][2]} This technical guide provides a comprehensive analysis of the electronic and steric properties of the Amphos ligand, chemically known as [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine.^[3] Amphos has garnered significant attention for its efficacy in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions.^{[1][3][4]} Its high activity is attributed to the presence of electron-releasing di-tert-butylphosphine and dimethylamino groups.^[3] This document will detail its key quantitative descriptors, the experimental protocols for their determination, and its role in catalytic cycles.

Core Concepts: Electronic and Steric Properties

The reactivity and selectivity of a metal-ligand complex are fundamentally governed by the steric and electronic characteristics of the ligand.^{[1][5]} For phosphine ligands like Amphos, these properties are commonly quantified by the Tolman cone angle (θ) and the Tolman Electronic Parameter (TEP).^{[1][5]}

Electronic Properties: The Tolman Electronic Parameter (TEP)

The Tolman electronic parameter (TEP) serves as a measure of the electron-donating or -withdrawing ability of a phosphine ligand.^{[6][7]} It is determined experimentally by measuring the frequency of the A₁ C-O vibrational mode ($\nu(\text{CO})$) of a nickel-carbonyl complex, $[\text{LNi}(\text{CO})_3]$, using infrared spectroscopy, where L is the phosphine ligand of interest.^{[6][8]}

The underlying principle involves π -backbonding. The metal donates electrons from its d-orbitals into the empty π^* anti-bonding orbitals of the carbonyl ligands.^[6] This strengthens the metal-carbon bond but weakens the carbon-oxygen bond, leading to a lower C-O vibrational frequency.^[6] Electron-donating ligands increase the electron density on the metal center, which enhances this π -backbonding and results in a lower $\nu(\text{CO})$ frequency.^{[6][7]} Therefore, a lower TEP value signifies a more electron-donating ligand.^[7]

While a specific, experimentally determined TEP value for Amphos is not prominently reported in the literature, its structure, featuring two bulky tert-butyl groups and an electron-donating dimethylamino group on the phenyl ring, suggests it is a very strong electron-donating ligand.^{[1][3]} Its TEP is expected to be comparable to or even lower than that of tri(tert-butyl)phosphine, which is one of the most electron-donating phosphines measured by Tolman.^{[1][9]} The strong electron-donating nature of Amphos enhances the rate of oxidative addition, a critical step in many cross-coupling catalytic cycles.^[2]

Steric Properties: The Cone Angle

The Tolman cone angle (θ) is a crucial parameter for quantifying the steric bulk of a phosphine ligand.^{[10][11]} It is defined as the apex angle of a cone, centered 2.28 Å from the center of the phosphorus atom (representing the metal), that encompasses the van der Waals radii of the ligand's outermost atoms.^{[1][10][12]} A larger cone angle indicates greater steric hindrance around the metal center, which can influence the coordination number, the rates of subsequent reaction steps like reductive elimination, and overall catalytic activity.^{[1][5]}

Similar to its TEP, a precise experimentally determined cone angle for the Amphos ligand is not readily available.^[1] However, computational methods, such as Density Functional Theory (DFT), provide reliable estimates.^{[1][5]} Given the presence of two bulky tert-butyl groups, Amphos is considered a sterically demanding ligand.^{[1][13]} This significant steric bulk is

believed to promote the formation of the active monoligated palladium(0) species, which is often the catalytically active species in cross-coupling reactions.^{[1][5]}

Quantitative Data Summary

The table below summarizes the estimated electronic and steric parameters for Amphos in comparison to other common phosphine ligands. It is important to note that the values for Amphos are estimates based on its structural similarity to other well-characterized ligands and computational studies.^[1]

Ligand	Tolman Electronic Parameter (TEP), $\nu(\text{CO})$ in cm^{-1}	Cone Angle (θ) in Degrees
Amphos (estimated)	~2055	~185-195
$\text{P}(\text{t-Bu})_3$	2056.1	182
PCy_3	2056.4	170
PPh_3	2068.9	145
$\text{P}(\text{OPh})_3$	2085.3	128
PF_3	2110.8	104

Note: The TEP and cone angle for Amphos are estimates based on computational studies and comparisons with structurally similar ligands.^[1] Actual experimental values may vary depending on the specific metal complex and its geometry.

Experimental Protocols

Determination of the Tolman Electronic Parameter (TEP)

The TEP is determined by preparing the $[\text{LNi}(\text{CO})_3]$ complex and analyzing it via infrared spectroscopy.^[6]

Methodology:

- **Synthesis of $[\text{Ni}(\text{CO})_3(\text{Amphos})]$:** In a glovebox under an inert atmosphere, a solution of the Amphos ligand in a suitable solvent (e.g., pentane or THF) is prepared. To this solution, a stoichiometric amount of tetracarbonylnickel(0), $\text{Ni}(\text{CO})_4$, is added. The reaction mixture is stirred at room temperature, leading to the displacement of one carbonyl ligand by the Amphos ligand. The formation of the product can be monitored by the evolution of CO gas.
- **Purification:** The solvent is removed under reduced pressure to yield the crude $[\text{Ni}(\text{CO})_3(\text{Amphos})]$ complex. The product is then purified, typically by recrystallization from a cold solvent like pentane.
- **Infrared Spectroscopy:** A solution of the purified complex in a non-polar solvent (e.g., hexane or cyclohexane) is prepared. The infrared spectrum is recorded, and the frequency of the A_1 symmetric C-O stretching vibration is identified. This frequency is the Tolman Electronic Parameter for the Amphos ligand.[\[6\]](#)[\[14\]](#)

Determination of the Ligand Cone Angle

The most accurate method for determining the cone angle of a ligand is through single-crystal X-ray diffraction analysis of a metal-ligand complex.[\[1\]](#)[\[15\]](#)

Methodology:

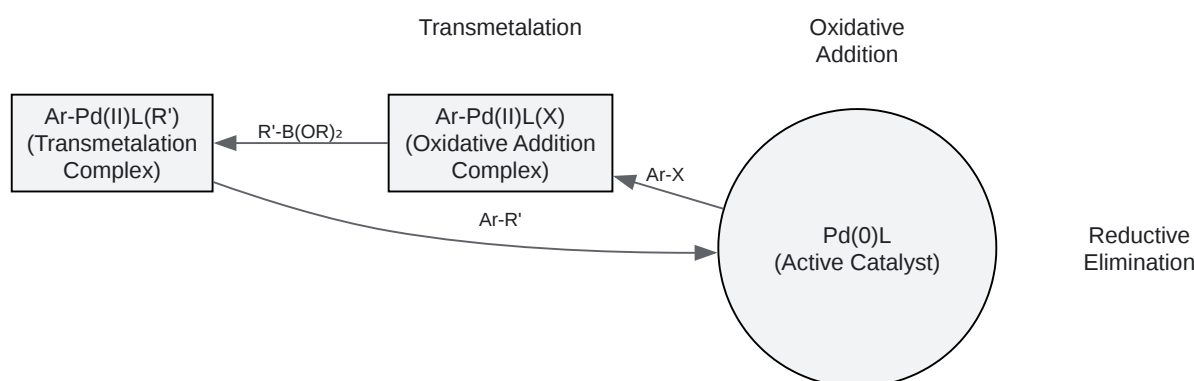
- **Synthesis of a Metal-Amphos Complex:** A suitable metal complex of Amphos is synthesized. For consistency with Tolman's original work, a nickel complex is often preferred, but other metals can be used.[\[10\]](#) For example, a complex like $[\text{PdCl}_2(\text{Amphos})_2]$ can be prepared by reacting Amphos with a palladium precursor like $[\text{PdCl}_2(\text{PhCN})_2]$.[\[16\]](#)
- **Crystal Growth:** Single crystals of the synthesized complex suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion of a non-solvent into a solution of the complex.
- **X-ray Diffraction Analysis:** A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
- **Structure Solution and Refinement:** The collected data are used to solve and refine the crystal structure of the complex, yielding precise atomic coordinates, bond lengths, and bond angles.

- **Cone Angle Calculation:** Using the refined crystal structure, the cone angle is calculated. This is typically done using computational software that models a cone originating from the metal center (at a standard M-P distance of 2.28 Å) and encompassing the van der Waals radii of all atoms of the Amphos ligand.^{[10][12]}

Visualizations

Catalytic Cycle and Experimental Workflow

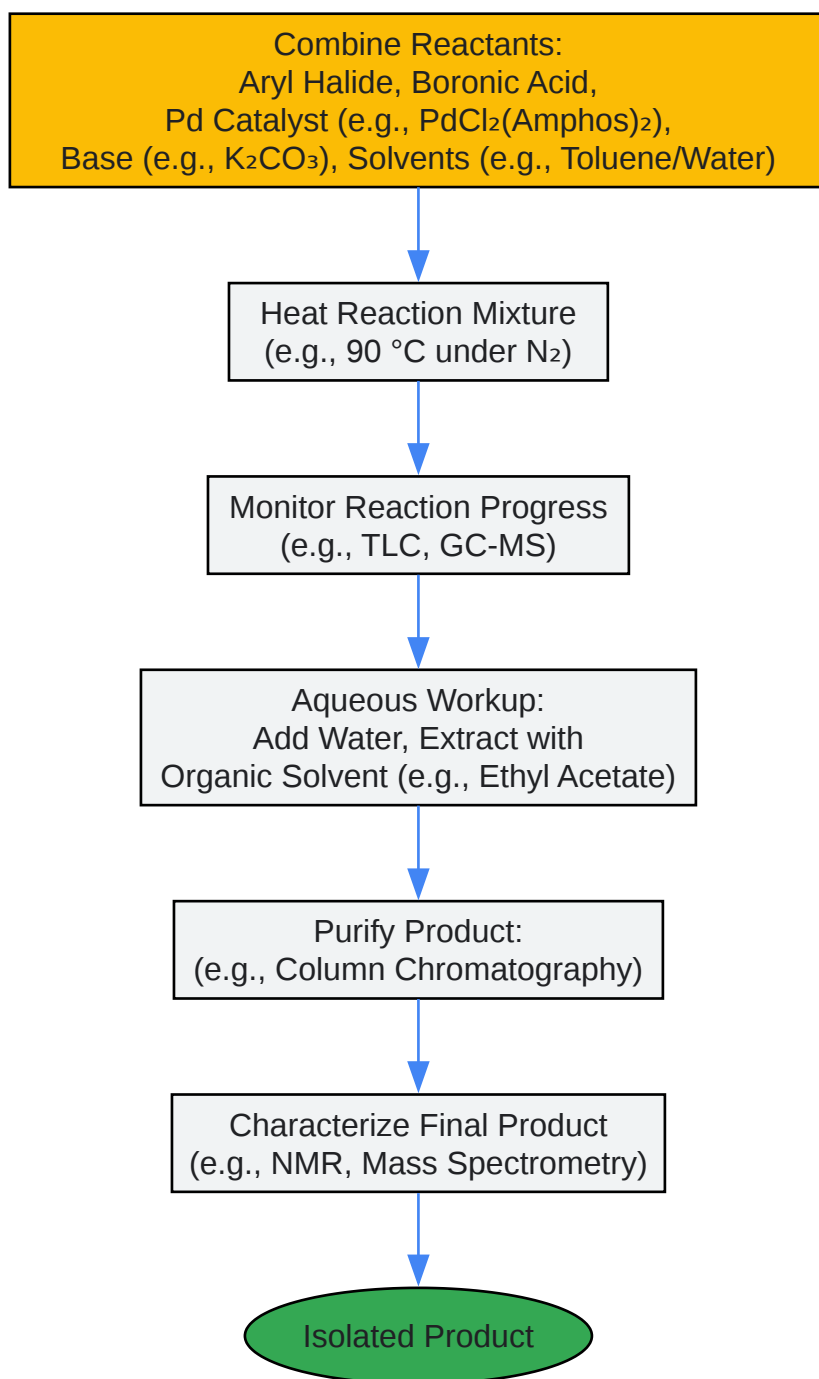
The bulky and electron-rich nature of Amphos makes it a highly effective ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[1][13]} The generally accepted mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.^[1]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction using a palladium/Amphos catalyst system.



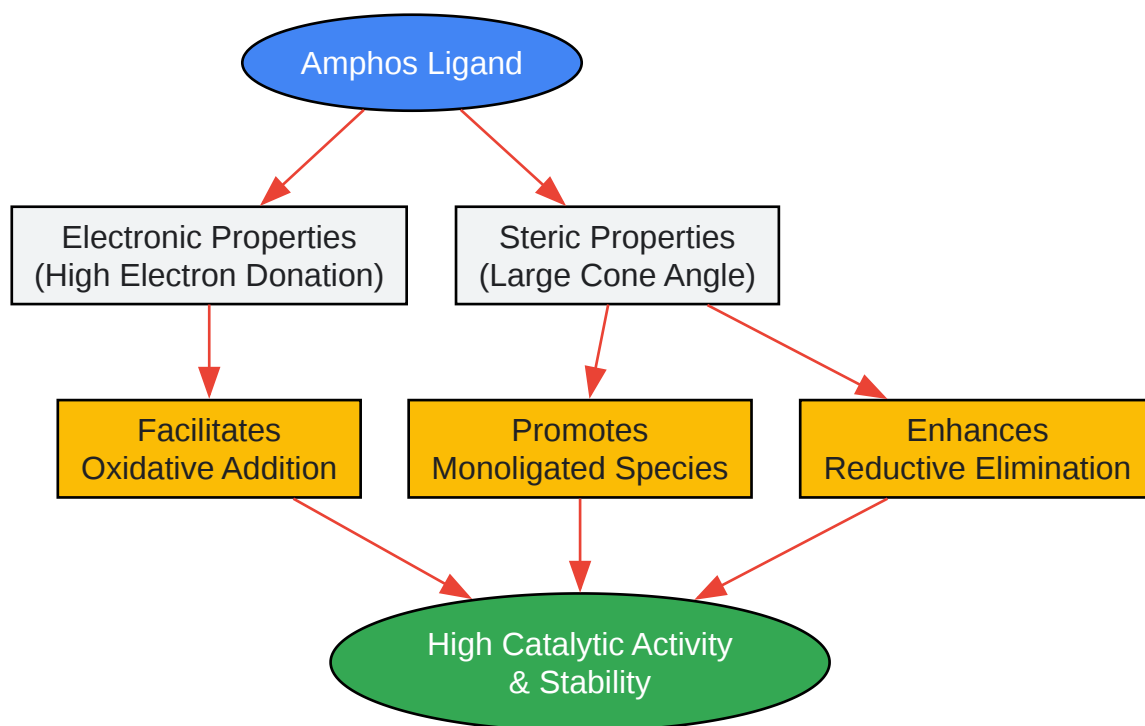
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Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship of Ligand Properties

The electronic and steric properties of a phosphine ligand like Amphos are intricately linked to its performance in catalysis. This relationship can be visualized as a logical flow where the

fundamental properties dictate the outcomes of key steps in a catalytic cycle.



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Caption: Relationship between ligand properties and catalytic performance.

Conclusion

The Amphos ligand stands out as a highly effective ancillary ligand for palladium-catalyzed cross-coupling reactions due to its favorable steric and electronic properties.[1] Its significant steric bulk, characterized by a large estimated cone angle, and its strong electron-donating nature, as indicated by its low estimated Tolman Electronic Parameter, contribute to the high catalytic activity observed in reactions like the Suzuki-Miyaura coupling.[1] The detailed experimental protocols provided in this guide for the characterization of phosphine ligands, along with the visualized catalytic cycle and experimental workflow, offer a comprehensive resource for researchers in the fields of organic synthesis, catalysis, and drug development.

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